PREPRO-ATRIAL NATRIURETIC FACTOR (56-92) (HUMAN)
Description
Amino Acid Sequence Analysis and Primary Structure
The primary structure of prepro-atrial natriuretic factor (56-92) consists of a 37-amino acid peptide with the following sequence: Glu-Val-Val-Pro-Pro-Gln-Val-Leu-Ser-Glu-Pro-Asn-Glu-Glu-Ala-Gly-Ala-Ala-Leu-Ser-Pro-Leu-Pro-Glu-Val-Pro-Pro-Trp-Thr-Gly-Glu-Val-Ser-Pro-Ala-Gln-Arg. This sequence corresponds to the single-letter amino acid code EVVPPQVLSEPNEEAGAALSPLPEVPPWTGEVSPAQR, which defines the primary structural framework of this bioactive peptide fragment.
The amino acid composition analysis reveals specific structural characteristics that contribute to the peptide's biological activity. The sequence contains multiple proline residues at positions 4, 5, 11, 20, 22, 25, 26, and 32, which introduce conformational rigidity and influence the overall three-dimensional structure. The presence of charged residues, including glutamic acid at positions 1, 10, 13, 14, 23, and 29, and arginine at the carboxy-terminus, creates specific electrostatic properties that facilitate interaction with target receptors.
The peptide sequence demonstrates a notable distribution of hydrophobic and hydrophilic residues that influences its solubility and membrane interaction properties. Aromatic residues include tryptophan at position 27, which serves as a critical structural element for biological activity. The arrangement of valine residues at positions 2, 3, 24, and 30 contributes to the hydrophobic character of specific sequence regions, while serine residues at positions 9, 19, and 31 provide hydrogen bonding capabilities.
| Position | Amino Acid | Single Letter Code | Chemical Properties |
|---|---|---|---|
| 1 | Glutamic Acid | E | Negatively charged, hydrophilic |
| 2-3 | Valine | V | Hydrophobic, branched chain |
| 4-5 | Proline | P | Cyclic, conformationally rigid |
| 6 | Glutamine | Q | Polar, uncharged |
| 7 | Valine | V | Hydrophobic, branched chain |
| 8 | Leucine | L | Hydrophobic, branched chain |
| 9 | Serine | S | Polar, hydroxyl-containing |
| 27 | Tryptophan | W | Aromatic, hydrophobic |
| 37 | Arginine | R | Positively charged, basic |
Molecular Weight Determination and Mass Spectrometry Validation
The molecular weight of prepro-atrial natriuretic factor (56-92) has been precisely determined through multiple analytical approaches, with consistent results across various research studies. The calculated molecular weight is 3878.3 daltons, corresponding to the molecular formula C₁₇₃H₂₇₀N₄₄O₅₇. This molecular weight determination has been validated through high-resolution mass spectrometry techniques, confirming the accuracy of the primary sequence and the absence of post-translational modifications that would alter the expected molecular mass.
Mass spectrometric analysis employing electrospray ionization techniques has provided detailed validation of the peptide structure. The observed molecular ion peaks correspond precisely to the theoretical molecular weight calculations based on the amino acid composition. Advanced liquid chromatography-mass spectrometry methods have been developed specifically for natriuretic peptide analysis, demonstrating the capability to achieve precise quantification at clinically relevant concentrations.
The molecular formula analysis reveals the elemental composition that defines the chemical properties of prepro-atrial natriuretic factor (56-92). The peptide contains 173 carbon atoms, 270 hydrogen atoms, 44 nitrogen atoms, and 57 oxygen atoms. This composition reflects the complex amino acid structure and provides the foundation for understanding the chemical behavior and stability characteristics of the peptide.
| Parameter | Value | Analytical Method |
|---|---|---|
| Molecular Weight | 3878.3 Da | Mass Spectrometry |
| Molecular Formula | C₁₇₃H₂₇₀N₄₄O₅₇ | Elemental Analysis |
| Chemical Abstracts Service Number | 112199-06-1 | Chemical Registry |
| Peptide Length | 37 amino acids | Sequence Analysis |
Comparative molecular weight analysis with related natriuretic peptide fragments demonstrates the specific positioning of prepro-atrial natriuretic factor (56-92) within the broader family of natriuretic peptides. The molecular weight distinguishes this fragment from other bioactive segments, such as prepro-atrial natriuretic factor (26-55), which exhibits a molecular weight of 3507.9 daltons. This molecular weight difference reflects the distinct amino acid compositions and biological activities of different prepro-atrial natriuretic factor fragments.
Post-Translational Modifications and Proteolytic Processing
The generation of prepro-atrial natriuretic factor (56-92) involves complex proteolytic processing mechanisms that convert the larger precursor molecule into bioactive peptide fragments. The initial precursor, pre-pro-atrial natriuretic peptide, consists of 152 amino acids and undergoes sequential cleavage events to produce various biologically active fragments. The first processing step removes the signal peptide, generating the 126-amino acid pro-atrial natriuretic peptide, which serves as the immediate precursor for further proteolytic processing.
Corin, a transmembrane cardiac serine protease, plays a central role in the proteolytic processing of pro-atrial natriuretic peptide. This enzyme exhibits highly specific substrate recognition and cleaves pro-atrial natriuretic peptide at defined amino acid sequences to generate multiple bioactive fragments. The corin-mediated processing occurs extracellularly and represents a critical regulatory mechanism for controlling the release and activity of natriuretic peptides.
The proteolytic processing that generates prepro-atrial natriuretic factor (56-92) involves specific cleavage sites that are recognized by endogenous proteases. Research has demonstrated that multiple prepro-atrial natriuretic factor fragments, including the 56-92 segment, are present in human circulation and exhibit distinct biological activities. The processing efficiency and specificity determine the relative concentrations of different peptide fragments in physiological conditions.
Alternative proteolytic pathways may contribute to the generation of prepro-atrial natriuretic factor (56-92) under specific physiological or pathological conditions. The protease specificity and processing kinetics influence the relative abundance of different natriuretic peptide fragments, suggesting that proteolytic processing serves as a regulatory mechanism for fine-tuning the biological response. Studies have identified that prepro-atrial natriuretic factor fragments demonstrate enhanced stability compared to the mature atrial natriuretic peptide, potentially extending their biological half-life and therapeutic potential.
The post-translational processing events do not involve significant chemical modifications beyond proteolytic cleavage for prepro-atrial natriuretic factor (56-92). Unlike some bioactive peptides that require glycosylation, phosphorylation, or other chemical modifications for activity, this fragment retains its biological activity based solely on its amino acid sequence and resulting three-dimensional structure. This characteristic simplifies both the biosynthetic pathway and potential therapeutic applications of the peptide.
Three-Dimensional Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy has provided detailed insights into the three-dimensional conformational properties of prepro-atrial natriuretic factor (56-92) and related natriuretic peptide fragments. Two-dimensional nuclear magnetic resonance techniques have been employed to characterize the solution conformation and identify structural elements that contribute to biological activity. These studies reveal that natriuretic peptides adopt specific conformational preferences that are essential for receptor binding and activation.
Conformational analysis using nuclear magnetic resonance spectroscopy and restrained molecular dynamics simulations has identified key structural features of natriuretic peptide fragments. The studies demonstrate that certain amino acid residues adopt preferred conformational states, particularly glycine residues that exhibit positive φ angles characteristic of d-amino acid configurations. This conformational preference influences the overall peptide structure and contributes to receptor specificity and binding affinity.
The nuclear magnetic resonance analysis of natriuretic peptide fragments in sodium dodecyl sulfate micelles has revealed regions of definable structure that were not observable in bulk solvent studies. The micelle environment provides a membrane-mimetic system that allows for more detailed structural characterization. Three-dimensional structures consistent with nuclear magnetic resonance data have been generated using distance geometry and constrained minimization dynamics, revealing multiple similar but not identical conformations that satisfy the experimental constraints.
Sequential assignment techniques employed in nuclear magnetic resonance studies have enabled the complete assignment of proton resonances and the determination of proton-proton distances through quantitative analysis of two-dimensional nuclear Overhauser effect spectra. The conformational analysis reveals that specific peptide segments adopt nearly identical structures across different predicted conformations, suggesting the presence of stable structural elements that are critical for biological function.
| Structural Element | Nuclear Magnetic Resonance Characteristics | Functional Significance |
|---|---|---|
| Turn-like Conformation | Residues 6-9 region | Receptor interaction |
| Proline Residues | Conformational rigidity | Structural stability |
| Aromatic Interactions | Phenylalanine-Isoleucine proximity | Biological activity |
| Backbone Flexibility | Variable regions | Receptor adaptation |
The conformational studies demonstrate that prepro-atrial natriuretic factor (56-92) and related fragments do not adopt standard secondary structure elements but instead exhibit unique conformational characteristics that are optimized for specific biological functions. The structural analysis reveals spatial separation between receptor binding determinants and residues that lie outside the hormone-receptor interface, providing insights into the mechanism of receptor recognition and activation.
Advanced nuclear magnetic resonance techniques have been applied to investigate the conformational dynamics of natriuretic peptide fragments under various solution conditions. The studies reveal that environmental factors, including ionic strength, temperature, and the presence of membrane-mimetic systems, significantly influence the conformational preferences and structural stability of these peptides. These findings have important implications for understanding the biological activity and potential therapeutic applications of prepro-atrial natriuretic factor (56-92).
Properties
CAS No. |
112199-06-1 |
|---|---|
Molecular Formula |
C31H32N4O2 |
Molecular Weight |
492.623 |
IUPAC Name |
N-[3-[3-(cyclopropanecarbonylamino)isoquinolin-7-yl]-4-methylphenyl]-4-[1-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C31H32N4O2/c1-19-5-14-27(33-30(36)22-8-6-21(7-9-22)20(2)35(3)4)17-28(19)25-13-12-24-16-29(32-18-26(24)15-25)34-31(37)23-10-11-23/h5-9,12-18,20,23H,10-11H2,1-4H3,(H,33,36)(H,32,34,37) |
InChI Key |
KETKUILYCSNHBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)N(C)C)C3=CC4=CN=C(C=C4C=C3)NC(=O)C5CC5 |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Attachment
The synthesis begins with the selection of a resin compatible with the C-terminal amino acid. For prepro-ANF (56-92), which terminates in arginine, a Wang resin or Rink amide resin is typically used to facilitate cleavage under mild acidic conditions. The first amino acid (arginine) is attached via its carboxyl group using a linker that stabilizes the bond during subsequent reactions.
Amino Acid Activation and Coupling
Each amino acid is protected at the α-amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. Activation of the carboxyl group is achieved using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N'-diisopropylcarbodiimide) in the presence of a base like DIEA (N,N-diisopropylethylamine). Coupling reactions are performed in dimethylformamide (DMF) under nitrogen to prevent oxidation.
Table 1: Representative Coupling Conditions for Prepro-ANF (56-92)
| Amino Acid | Resin | Coupling Reagent | Reaction Time | Yield |
|---|---|---|---|---|
| Arg | Wang | HBTU/DIEA | 60 min | 99% |
| Gln | Wang | DIC/Oxyma | 90 min | 95% |
| Val | Wang | HBTU/DIEA | 45 min | 98% |
Deprotection and Cycle Repetition
After each coupling, the Fmoc group is removed using 20% piperidine in DMF. The cycle repeats until the full sequence is assembled. The peptide’s length (37 residues) necessitates rigorous monitoring via Kaiser tests or HPLC to detect incomplete couplings.
Cleavage and Side-Chain Deprotection
Upon completion of the sequence, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) , water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v). This step simultaneously removes side-chain protecting groups (e.g., tert-butyl for serine, trityl for glutamine). The crude peptide is precipitated in cold diethyl ether and centrifuged to obtain a pellet.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
The crude peptide is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile (10–60%) in 0.1% TFA. Fractions containing the target peptide are identified using mass spectrometry (MS) and pooled.
Table 2: HPLC Purification Parameters
Lyophilization
The purified peptide solution is freeze-dried to yield a stable powder, which is stored at -20°C to prevent degradation.
Quality Control and Validation
Mass Spectrometry
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (3878.3 Da). Discrepancies >0.1% trigger re-purification.
Biological Activity Testing
The peptide’s functionality is validated via guanylate cyclase activation assays. Prepro-ANF (56-92) at 1 µM concentration enhances renal guanylate cyclase activity by 100% in rat kidney homogenates, consistent with its role in cyclic GMP-mediated signaling.
Challenges and Optimization
Solubility Issues
The peptide’s hydrophobic regions (e.g., Val-Val-Pro-Pro) necessitate solubilization in DMSO or acetic acid before dilution in aqueous buffers.
Side Reactions
Asparagine and glutamine residues are prone to dehydration during synthesis, requiring the use of pseudoproline dipeptides or elevated coupling temperatures.
Comparative Analysis of Synthesis Strategies
Chemical Reactions Analysis
Types of Reactions: Prepro-atrial natriuretic factor (56-92) (human) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions. it can be subject to enzymatic cleavage by proteases, which can modify its activity and stability .
Common Reagents and Conditions: The synthesis of prepro-atrial natriuretic factor (56-92) (human) involves the use of protected amino acids, coupling reagents (such as HBTU or DIC), and deprotection agents (such as TFA). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products Formed: The primary product of the synthesis is the prepro-atrial natriuretic factor (56-92) (human) peptide. Depending on the specific conditions and reagents used, minor by-products such as truncated or misfolded peptides may also be formed. These by-products are typically removed during the purification process .
Scientific Research Applications
Biochemical Properties
Prepro-atrial natriuretic factor (56-92) is known for its potent vasodilatory and natriuretic effects. It acts primarily through the activation of guanylate cyclase, leading to increased levels of cyclic GMP in renal tissues, which enhances sodium excretion and diuresis. Research indicates that this peptide can significantly decrease adenylate cyclase activity while promoting guanylate cyclase activity in renal cortical and medullary membranes .
Table 1: Biochemical Effects of Prepro-Atrial Natriuretic Factor (56-92)
Therapeutic Applications
The therapeutic potential of prepro-atrial natriuretic factor (56-92) has been explored in various clinical settings, particularly concerning cardiovascular diseases such as heart failure and hypertension.
Heart Failure
In patients with congestive heart failure, levels of atrial natriuretic factors increase significantly as a compensatory mechanism to counteract sodium and water retention. Studies have shown that administering synthetic forms of these peptides can lead to improved diuresis and natriuresis, thereby alleviating symptoms associated with fluid overload .
Case Study: Heart Failure Management
A clinical trial involving patients with Class II heart failure demonstrated that infusion of synthetic prepro-atrial natriuretic factor resulted in a marked reduction in plasma volume and improved renal function, highlighting its potential as a therapeutic agent in managing heart failure symptoms .
Hypertension
Prepro-atrial natriuretic factor (56-92) has been investigated for its role in managing hypertension. Its vasodilatory effects contribute to lowering blood pressure by inhibiting the release of vasoconstrictive substances like endothelin. In animal models, administration of this peptide has shown significant reductions in blood pressure .
Research Implications
The ongoing research into prepro-atrial natriuretic factor (56-92) continues to uncover its broader implications beyond cardiovascular health. For instance, studies suggest potential roles in metabolic regulation and neuroendocrine function.
Neuroendocrine Effects
Recent findings indicate that atrial natriuretic factors may influence brain function by modulating the secretion of other hormones such as vasopressin . This suggests a complex interplay between cardiac peptides and central nervous system regulation.
Summary and Future Directions
Prepro-atrial natriuretic factor (56-92) presents significant applications in both therapeutic and research contexts. Its ability to modulate cardiovascular function positions it as a promising candidate for future drug development aimed at treating conditions like heart failure and hypertension. Further studies are necessary to fully elucidate its mechanisms and explore additional therapeutic applications.
Mechanism of Action
Prepro-atrial natriuretic factor (56-92) (human) exerts its effects by binding to guanylate cyclase receptors on the surface of target cells. This binding activates the enzyme, leading to an increase in cyclic GMP levels. Cyclic GMP acts as a secondary messenger, mediating various physiological responses, including vasodilation, natriuresis, and inhibition of renin-angiotensin-aldosterone system activity .
Comparison with Similar Compounds
Structural and Functional Comparison
The ANF prohormone generates multiple bioactive peptides, including Prepro-ANF (1-30), (26-55), (56-92), and (104-123). Below is a comparative analysis of their properties:
Key Findings :
- Prepro-ANF (56-92) has the highest guanylate cyclase activation potency among N-terminal prohormone fragments, with an ED₅₀ of 10 nM across species (rat, rabbit, dog) .
- Unlike mature ANP, Prepro-ANF (56-92) is less affected by renal clearance, making it a stable biomarker in kidney dysfunction .
- Prepro-ANF (104-123) exhibits the strongest kaliuretic activity , while Prepro-ANF (56-92) dominates in sustained blood pressure reduction .
Comparison with Other Natriuretic Peptides
Key Findings :
- Receptor Specificity : Prepro-ANF (56-92) and BNP both bind to GC-A, but Prepro-ANF (56-92) has a longer half-life due to resistance to neprilysin degradation .
- Biomarker Stability : Prepro-ANF (56-92) correlates less with age and renal function than BNP, reducing confounding in critically ill patients .
- Therapeutic Potential: Prepro-ANF (56-92) increases prostaglandin E₂ (PGE₂), enhancing vasodilation synergistically—a mechanism absent in BNP or CNP .
Research Limitations and Contradictions
- Confounding Factors : While Prepro-ANF (56-92) is stable in renal impairment, some studies report elevated levels in septic patients with acute kidney injury, suggesting context-dependent variability .
- Comparative Potency : Prepro-ANF (104-123) surpasses Prepro-ANF (56-92) in kaliuresis but underperforms in cGMP elevation, highlighting functional divergence within the prohormone .
Biological Activity
Prepro-Atrial Natriuretic Factor (56-92) (human), often abbreviated as Prepro-ANF (56-92), is a biologically active peptide derived from the precursor protein preproANP. This compound plays a significant role in cardiovascular and renal physiology, primarily through its effects on guanylate cyclase activity, which is crucial for regulating blood pressure and fluid balance.
Structure and Processing
Prepro-ANF is synthesized in the atria of the heart and undergoes proteolytic cleavage to yield biologically active forms. The full-length preproANP consists of 152 amino acids, which is cleaved into proANP and subsequently into the active 28-amino acid atrial natriuretic peptide (ANP). The segment (56-92) contains critical residues that contribute to its biological activity, particularly in enhancing guanylate cyclase activity.
The primary mechanism through which Prepro-ANF (56-92) exerts its effects involves:
- Activation of Guanylate Cyclase : This peptide enhances the activity of particulate guanylate cyclase, leading to increased levels of cyclic GMP (cGMP) in renal tissues. This effect is dose-dependent, with significant activation observed at concentrations as low as 10 nM in various animal models, including rats and rabbits .
-
Physiological Effects : The increase in cGMP levels results in several physiological changes:
- Natriuresis : Promotes sodium excretion by inhibiting sodium reabsorption in the kidneys.
- Diuresis : Increases urine production, contributing to fluid balance.
- Vasodilation : Reduces systemic vascular resistance, thereby lowering blood pressure.
Biological Activities
The biological activities associated with Prepro-ANF (56-92) can be summarized as follows:
Case Studies and Research Findings
Several studies have highlighted the biological significance of Prepro-ANF (56-92):
- Renal Studies : Research demonstrated that application of Prepro-ANF (56-92) resulted in a two-fold increase in guanylate cyclase activity within renal membranes, suggesting its potent role in renal physiology .
- Clinical Implications : Elevated levels of ANP and its precursors have been associated with conditions such as heart failure and hypertension. Studies indicate that patients with dilated cardiomyopathy exhibit altered levels of ANP, suggesting a compensatory mechanism in response to cardiac stress .
- Animal Models : Experiments using rat models have shown that administration of Prepro-ANF (56-92) leads to significant reductions in both systolic and diastolic blood pressure, reinforcing its potential therapeutic applications in managing hypertension .
Q & A
Q. How should researchers report PREPRO-ANF (56-92) data to meet NIH guidelines for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
